2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine
Overview
Description
2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine is an organic compound characterized by the presence of ethoxy groups and a nitrophenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reduction step, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Reduction: 2,2-Diethoxy-2-(4-aminophenyl)-ethylamine
Oxidation: 2,2-Diethoxy-2-(4-nitrosophenyl)-ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-2-(4-nitrophenyl)-ethylamine
- 2,2-Diethoxy-2-(4-aminophenyl)-ethylamine
- 2,2-Diethoxy-2-(4-nitrosophenyl)-ethylamine
Uniqueness
2,2-Diethoxy-2-(4-nitrophenyl)-ethylamine is unique due to the presence of both ethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
2,2-diethoxy-2-(4-nitrophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-17-12(9-13,18-4-2)10-5-7-11(8-6-10)14(15)16/h5-8H,3-4,9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOOCZFLYBEZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)(C1=CC=C(C=C1)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474595 | |
Record name | 2,2-Diethoxy-2-(4-nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107476-80-2 | |
Record name | 2,2-Diethoxy-2-(4-nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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